2-Bromo-3-methyl-6-nitroaniline
Description
2-Bromo-3-methyl-6-nitroaniline is a substituted aniline derivative featuring a bromine atom at position 2, a methyl group at position 3, and a nitro group at position 6 on the benzene ring. The general molecular formula for such a compound would be C₇H₇BrN₂O₂, with an approximate molecular weight of 231.05 g/mol (adjusted from analogs like 2-Bromo-6-nitroaniline, which has a molecular weight of 217.02 g/mol ). Substituted anilines of this type are critical intermediates in pharmaceuticals, agrochemicals, and dyes, where substituent positions dictate reactivity and physicochemical properties.
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
2-bromo-3-methyl-6-nitroaniline |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3 |
InChI Key |
PCDQJRYUAYBKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Bromo-3-methyl-6-nitroaniline with structurally similar bromo-nitroaniline derivatives, focusing on substituent positions, molecular properties, and functional behavior.
Table 1: Key Properties of Bromo-Nitroaniline Derivatives
*Similarity Index: Calculated via Tanimoto coefficients from structural databases .
Key Findings:
Substituent Position Effects: Bromo and Nitro Groups: Bromine at position 2 and nitro at position 6 (as in this compound) create strong electron-withdrawing effects, polarizing the aromatic ring and increasing acidity of the amine group compared to analogs like 5-Bromo-2-methyl-3-nitroaniline .
Stability and Reactivity :
- Compounds with nitro groups at position 6 (e.g., 2-Bromo-6-nitroaniline) exhibit higher thermal stability, as evidenced by sublimation points near 154°C in dinitroaniline analogs .
- Methoxy-substituted derivatives (e.g., 2-Bromo-6-methoxy-4-nitroaniline) show improved solubility in polar solvents due to the electron-donating methoxy group .
Safety and Handling :
- Bromo-nitroanilines with methyl groups (e.g., 2-Bromo-4-methyl-6-nitroaniline) require stringent safety protocols, including dark storage and inert atmospheres, to prevent decomposition .
Table 2: Comparative Reactivity in Aromatic Substitution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
